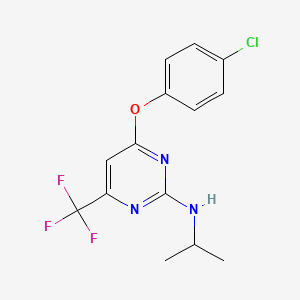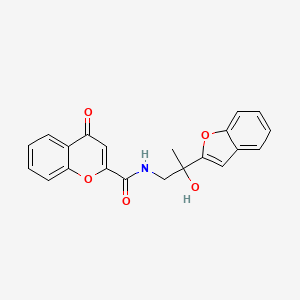![molecular formula C22H18N6S B2771412 3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956755-42-3](/img/structure/B2771412.png)
3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a methylsulfanyl group, phenyl groups, a pyrrole ring, a pyrazole ring, and a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the phenyl, pyrrole, pyrazole, and triazole rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the methylsulfanyl group might undergo oxidation, and the pyrrole, pyrazole, and triazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
The compound and its derivatives have been studied extensively for their antimicrobial and antifungal properties. Notably, compounds with similar structures have shown marked inhibition against various strains of bacteria and fungi, potentially positioning them as potent antimicrobial agents. For instance, compounds with 4-chlorophenyl, 4-aminophenyl, 4-nitrophenyl, and 3-pyridyl substituents have demonstrated significant antimicrobial efficacy, comparable to standard drugs (Reddy et al., 2010, Prakash et al., 2011, Jagadale et al., 2020, Abdelhamid et al., 2016).
Synthetic and Chemical Transformations
Various studies have explored the chemical transformations and synthesis of similar compounds. These studies emphasize the atom-economic and multicomponent approaches in the synthesis, indicating an efficient and environmentally friendly production process. For example, the iodine(III)-mediated oxidative approach has provided easy access to new compounds with promising antimicrobial activity (Prakash et al., 2011). Moreover, green, solvent-free synthesis methods have been developed, showcasing the compound's versatile chemical nature and the pursuit of sustainable chemical processes (Abdelhamid et al., 2016).
Catalytic Applications
The compound's derivatives have been investigated for their potential in catalysis, particularly in hydroamination processes. New ligands with triazolyl donor moieties have been synthesized, demonstrating the compound's versatility and potential in catalytic applications, especially in the formation of novel complexes (Hua et al., 2012).
Cytotoxic Activity
Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity. The pursuit of novel compounds with anticancer properties is evident, with some derivatives showing promising results in inhibiting cancer cell lines and providing a foundation for further research in anticancer drug development (Azab et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6S/c1-29-22-25-24-20(27(22)17-10-4-2-5-11-17)19-16-23-28(18-12-6-3-7-13-18)21(19)26-14-8-9-15-26/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLZKGBHZVMAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)
![4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771333.png)
![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)

![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/no-structure.png)
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B2771339.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)


![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2771348.png)
![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)

